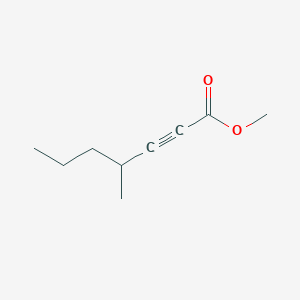

Methyl 4-methylhept-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methylhept-2-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from 4-methylhept-2-ynoic acid and methanol. This compound is of interest due to its unique structure, which includes an alkyne group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methylhept-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 4-methylhept-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of propargylic alcohols. For example, a solution of n-butyllithium in hexanes is added dropwise to a solution of freshly distilled diisopropylamine in dried tetrahydrofuran (THF) at 0°C. The mixture is then cooled to -78°C, and propargyl ester in dried THF is added dropwise. After stirring and quenching the reaction, the product is purified by flash silica gel column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylhept-2-ynoate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alkanes or alkenes.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methylhept-2-ynoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of methyl 4-methylhept-2-ynoate depends on its specific application. In chemical reactions, the alkyne group can act as a reactive site for various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Methyl 4-methylhept-2-ynoate can be compared with other similar compounds such as:

Methyl 2-methylhept-4-ynoate: Similar structure but different position of the alkyne group.

Methyl 4-amino-6-methylhept-2-ynoate: Contains an amino group, leading to different reactivity and applications.

Methyl-2-heptynoate: Lacks the methyl group at the 4-position, resulting in different chemical properties

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 4-methylhept-2-ynoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is classified as an alkyne and an ester. Its chemical structure is characterized by a triple bond between the second and third carbon atoms in the heptane chain, along with a methyl group at the fourth position. This unique arrangement contributes to its reactivity and potential biological interactions.

The biological activity of this compound may involve interactions with various enzymes and receptors. The alkyne moiety can act as a reactive site for nucleophilic attack, facilitating biochemical transformations. Additionally, the ester functional group may serve as a substrate for enzymatic reactions, leading to the formation of bioactive metabolites that exert specific biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although specific data is limited.

- Enzyme Interactions : Investigations have focused on its interactions with various enzymes, which could pave the way for applications in drug development.

- Pharmacological Potential : this compound is being explored as a precursor in the synthesis of bioactive compounds, particularly in pharmaceuticals.

Case Studies and Experimental Data

- Antimicrobial Studies : A study evaluated the effectiveness of this compound against common bacterial strains. Results indicated a moderate inhibitory effect, warranting further investigation into its mechanism and efficacy.

- Synthesis of Bioactive Compounds : this compound has been utilized as an intermediate in synthesizing more complex organic molecules, including potential pharmaceuticals. For example, researchers have successfully incorporated it into synthetic pathways leading to compounds with demonstrated biological activity .

- Enzyme Interaction Studies : In vitro assays have been conducted to assess the interaction of this compound with specific enzymes involved in metabolic pathways. These studies suggest that the compound may modulate enzyme activity, although further studies are needed to elucidate the pathways involved .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-methylhept-4-ynoate | Alkyne at different position | Potentially similar but less studied |

| Methyl 4-amino-6-methylhept-2-ynoate | Contains an amino group | Different reactivity; potential for bioactivity |

| Methyl 7-hydroxy-2-methylhept-2-enoate | Hydroxyl group present | Antimicrobial properties documented |

This table highlights how structural variations influence biological activities and potential applications.

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

methyl 4-methylhept-2-ynoate |

InChI |

InChI=1S/C9H14O2/c1-4-5-8(2)6-7-9(10)11-3/h8H,4-5H2,1-3H3 |

InChI Key |

PPEVQTNKXIKVRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C#CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.